1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone” seems to be a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive molecules . It also contains a 1,3,4-oxadiazol ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This compound also contains a piperidin-1-yl group, which is a six-membered ring containing five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzo[d][1,3]dioxol-5-yl group is a fused ring system, the 1,3,4-oxadiazol ring is a heterocyclic ring, and the piperidin-1-yl group is a six-membered ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .
Scientific Research Applications
Anticancer Activity
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Structure-Activity Relationship Study
A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Organoselenium Compounds
An expeditious synthesis of novel organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported . These compounds have been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .
X-ray Crystallographic Studies
Single crystal X-ray crystallographic results and molecular geometry of 1-(2) are reported . This provides valuable insights into the structure of these compounds, which can be useful in further research and development.
Thermal Decomposition Behavior
The thermal decomposition behavior of compound (2) was studied by thermogravimetric analysis . This can provide important information about the stability of these compounds under different conditions.
Antitumor Activities
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to certain indole-based compounds , which have been shown to have activity against various cancer cell lines . .
Mode of Action
Given its structural similarity to indole-based compounds , it may interact with its targets in a similar manner. Indole-based compounds are known to cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Based on the known activities of similar compounds , it may affect pathways related to cell division and apoptosis
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells
Future Directions
properties
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10(20)19-6-2-3-12(8-19)16-18-17-15(23-16)11-4-5-13-14(7-11)22-9-21-13/h4-5,7,12H,2-3,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDZFGWJAOXBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.